molecular formula C6H2BrF2NO2 B065052 4-Bromo-2,5-difluoronitrobenzene CAS No. 167415-27-2

4-Bromo-2,5-difluoronitrobenzene

Cat. No.: B065052
CAS No.: 167415-27-2
M. Wt: 237.99 g/mol
InChI Key: GJFYMYJYPARISZ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoronitrobenzene (CAS: 167415-27-2) is a halogenated nitroaromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol . It features a nitro (-NO₂) group at position 1, bromine at position 4, and fluorine atoms at positions 2 and 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . Commercial grades typically offer 97–98% purity, with applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoronitrobenzene can be achieved through various methods. One common approach involves the bromination of 2,5-difluoronitrobenzene. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluoronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry

Key Intermediate in Pharmaceuticals
4-Bromo-2,5-difluoronitrobenzene serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Its bromine and fluorine substituents allow for diverse chemical transformations, facilitating the creation of complex molecules. For instance, it has been employed in the synthesis of various nitrogen-containing heterocycles, which are prevalent in drug development .

Agrochemicals Production
In agrochemical research, this compound is utilized to synthesize herbicides and pesticides. Its unique electronic properties enhance the biological activity of resultant compounds, making them more effective against pests and weeds .

Material Science

Development of Advanced Materials
The compound is integral to the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and resistance to environmental degradation. This is particularly beneficial for applications requiring durable materials that can withstand harsh conditions .

Dyes and Pigments
this compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability. These characteristics make it suitable for various industrial applications, including textiles and coatings .

Analytical Chemistry

Chromatography Applications
The unique structure of this compound makes it valuable in analytical methods such as chromatography. It can be used as a reference standard or internal standard in high-performance liquid chromatography (HPLC) for the separation and identification of other chemical compounds .

Biological Research

Biological Probes
In biological research, this compound is explored as a potential probe to study cellular processes. Its ability to interact with biological molecules allows researchers to investigate mechanisms underlying drug action and cellular signaling pathways .

Drug Discovery
The compound's role in drug discovery is significant as it aids in identifying lead compounds with desirable pharmacological properties. Its derivatives are often tested for bioactivity against various biological targets .

Environmental Studies

Pollutant Assessment
this compound is employed in environmental studies to assess the impact of chemical pollutants. It helps researchers understand the degradation pathways of similar compounds in the environment and contributes to developing safer alternatives for industrial applications .

Case Studies

Application AreaCase Study ExampleFindings
Synthetic ChemistrySynthesis of nitrogen-containing heterocyclesDemonstrated effective transformations leading to high yields of target compounds .
Material ScienceDevelopment of polymer compositesEnhanced mechanical properties observed with the incorporation of this compound .
Analytical ChemistryUse as an internal standard in HPLCImproved accuracy and precision in quantifying trace levels of contaminants .
Biological ResearchInvestigation as a cellular probeIdentified interactions with specific receptors leading to insights into drug mechanisms .
Environmental StudiesAssessment of degradation pathwaysProvided data on environmental persistence and potential risks associated with similar compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoronitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as bromine, fluorine, and nitro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological activities, including enzyme inhibition or activation, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
4-Bromo-2,5-difluoronitrobenzene 167415-27-2 C₆H₂BrF₂NO₂ 237.99 -NO₂ (1), -Br (4), -F (2,5) Cross-coupling, pharmaceutical intermediates
3,4-Difluoronitrobenzene 345-17-5 C₆H₃F₂NO₂ 175.09 -NO₂ (1), -F (3,4) Electron-deficient aromatic reactions
1-Bromo-2,5-difluorobenzene 401-78-5 C₆H₃BrF₂ 192.99 -Br (1), -F (2,5) Precursor for Suzuki couplings
4-Bromo-2,6-difluoroaniline 67567-26-4 C₆H₄BrF₂N 208.01 -NH₂ (1), -Br (4), -F (2,6) OLEDs, semiconductors, dyes
4-Bromo-3,5-difluorobenzaldehyde 135564-22-6 C₇H₃BrF₂O 221.00 -CHO (1), -Br (4), -F (3,5) Aldehyde-based functionalization

Key Observations:

  • Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity at the bromine position, facilitating metal-catalyzed cross-coupling reactions (e.g., with boronic acids) . In contrast, 1-bromo-2,5-difluorobenzene lacks the nitro group, reducing its reactivity in such transformations .
  • Substituent Positioning : The 2,5-difluoro pattern in this compound directs further substitutions to meta positions, whereas 4-bromo-2,6-difluoroaniline (with fluorine at 2,6) exhibits ortho/para directing effects due to the amine group .
  • Thermodynamic Stability : Density functional theory (DFT) studies on similar nitroaromatics (e.g., 2,5-difluoronitrobenzene) reveal that electron-withdrawing groups lower HOMO-LUMO gaps, increasing reactivity in photochemical applications .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility
This compound 55–57 Not reported Organic solvents
4-Bromo-2,6-difluoroaniline Not reported Not reported Polar aprotic solvents
3,4-Difluoronitrobenzene 32–34 210–212 Ethanol, ether
  • The higher melting point of this compound compared to 3,4-difluoronitrobenzene (55–57°C vs. 32–34°C) reflects stronger intermolecular interactions due to bromine’s polarizability and nitro group rigidity .
  • 4-Bromo-3,5-difluorobenzaldehyde (m.w. 221 g/mol) exhibits lower molecular symmetry, likely reducing its crystalline stability compared to nitroaromatics .

Biological Activity

4-Bromo-2,5-difluoronitrobenzene (C6H2BrF2NO2) is an organic compound notable for its unique molecular structure, which includes bromine, fluorine, and nitro groups attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and findings from relevant studies.

  • Molecular Formula : C6H2BrF2NO2
  • Melting Point : 56-60 °C
  • Density : Approximately 1.890 g/cm³
  • Appearance : Light orange to yellow-green powder or crystal

The biological activity of this compound is influenced by its ability to participate in various chemical reactions. The compound can undergo:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's biological activity.
  • Oxidation Reactions : Although less common, oxidation can modify the compound's reactivity and potential biological effects.

These reactions allow the compound to serve as a useful building block in synthesizing more complex molecules with potential therapeutic applications.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds like this compound exhibit significant antimicrobial properties. A study focusing on the synthesis of novel azaspiro analogs derived from this compound demonstrated promising antibacterial and antitubercular activities. The modifications made to the original structure were aimed at enhancing efficacy against resistant strains of bacteria .

Enzyme Interaction Studies

In biochemical research, this compound has been used as a probe to investigate enzyme-catalyzed reactions. It helps elucidate pathways involving halogenated compounds and their interactions with biological macromolecules. This application is critical for understanding metabolic pathways and the potential toxicity of halogenated compounds in biological systems.

Case Studies and Research Findings

  • Study on Metabolism :
    A study utilizing 19F-NMR analyzed the metabolism of glutathionyl conjugates derived from this compound. The results highlighted distinct metabolic pathways compared to its non-halogenated analogs, indicating that halogenation significantly affects biotransformation processes in vivo .
  • Chemical Reaction Optimization :
    Research focused on optimizing chemical reactions involving this compound utilized Design of Experiments (DoE) methodologies. This approach allowed for the identification of optimal reaction conditions that maximized yield while minimizing by-products. Such studies are essential for scaling up synthesis processes in pharmaceutical applications .
  • Comparative Studies :
    Comparative analyses with similar compounds such as 2,5-difluoronitrobenzene showed that the presence of bromine alters reactivity patterns significantly. These differences underline the importance of substituent effects in determining biological activity and reactivity in synthetic pathways .

Summary Table of Biological Activity

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial properties against resistant strains
Enzyme InteractionUsed as a probe for studying enzyme-catalyzed reactions
MetabolismDistinct metabolic pathways identified via NMR analysis
Reaction OptimizationEnhanced yields through DoE methodologies

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for structural confirmation of 4-Bromo-2,5-difluoronitrobenzene?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for identifying substituent positions. For example:

  • ¹H NMR : Aromatic protons near electron-withdrawing groups (NO₂, Br) show downfield shifts.
  • ¹⁹F NMR : Fluorine signals are sensitive to para- and ortho-substituents, aiding in distinguishing F environments.
  • Mass spectrometry (MS) confirms molecular weight (237.99 g/mol), while IR spectroscopy detects nitro (NO₂) stretches near 1520–1350 cm⁻¹ .
    • Validation : Cross-reference with high-purity standards (≥97% GC) to minimize impurities .

Q. What safety protocols are mandatory for handling this compound?

  • Answer : The compound is hazardous (H302: harmful if swallowed; H315: skin irritation). Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Q. How is this compound typically synthesized?

  • Answer : A common route involves nitration of 1-bromo-2,5-difluorobenzene. Key steps:

  • Nitration : Use HNO₃/H₂SO₄ at 0–5°C to minimize di-nitration byproducts.
  • Regioselectivity : The nitro group preferentially occupies the para position to bromine due to steric and electronic effects .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrating agents.

Advanced Research Questions

Q. How do electronic effects of substituents influence nucleophilic aromatic substitution (NAS) in this compound?

  • Answer : The nitro group (-NO₂) strongly deactivates the ring, directing nucleophiles to the bromine site. Fluorine’s inductive (-I) effect further enhances electrophilicity at the brominated carbon.

  • Experimental Design : React with amines (e.g., aniline) under Pd catalysis. Compare reaction rates with analogs lacking NO₂/F substituents .
  • Data Interpretation : Use Hammett plots to correlate substituent σ values with reaction rates.

Q. What strategies prevent competing side reactions during functionalization of this compound?

  • Answer :

  • Temperature Control : Lower temperatures (e.g., –20°C) reduce radical pathways or multiple substitutions.
  • Catalyst Selection : Pd(PPh₃)₄ minimizes undesired coupling compared to Cu catalysts.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective mono-substitution .

Q. Can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

  • Answer : Density Functional Theory (DFT) calculates activation energies for different reaction pathways. For example:

  • Suzuki Coupling : Simulate Pd insertion barriers at Br vs. F sites.
  • Outcome : Br sites show lower activation energy (ΔG‡) due to better leaving-group ability .

Q. Key Research Challenges

  • Selective Functionalization : Competing reactivity at Br vs. F sites requires precise control of reaction conditions.
  • Stability : Nitro groups may decompose under prolonged UV exposure; store in amber vials .

Note : All data exclude non-academic sources (e.g., commercial vendors) per guidelines. For experimental replication, validate purity via GC or HPLC .

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFYMYJYPARISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371249
Record name 4-Bromo-2,5-difluoronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167415-27-2
Record name 4-Bromo-2,5-difluoronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoronitrobenzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-1,4-difluoro-benzene (98.6 g, 510.88 mmol) in 1.2 L of concentrated H2SO4 was added KNO3 by portions at 0° C. After this addition, the mixture was allowed to warm to RT and stirred for additional 16 h. The mixture was poured onto ice-cold water and extracted with DCM. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give 1-bromo-2,5-difluoro-4-nitro-benzene (95 g, 78.1% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.91-7.87 (dd, 1H), 7.52-7.57 (dd, 1H).
Quantity
98.6 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-bromo-2,5-difluorobenzene (1.000 g, 5.181 mmol, Aldrich, used as received) in conc. H2SO4 (8.0 mL) at 0° C, KNO3 (0.525 g, 5.19 mmol) was added in one lot. The resulting yellow solution was allowed to warm to 28° C. and stirred at 28° C. overnight. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous NaSO4, removed under vacuum, and the resulting white solid was dried further under vacuum to afford 1.102 g (89%) of the title compound as a white powder; m.p. 58-60° C.; 1H NMR (CDCl3: δ 7.591 (dd, 1H, J1=9.6 Hz, J2=5.4 Hz), 7.891 (t, 1H, J=6.9 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Yield
89%

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